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Compound of Interest

Compound Name:
2-iodo-N-(3-

methoxyphenyl)benzamide

CAS No.: 36684-48-7

Cat. No.: B187609

Get Quote

Abstract
This technical guide provides a comprehensive analysis of 2-iodo-3'-methoxybenzanilide (CAS:

36684-48-7), a pivotal intermediate in medicinal chemistry. While structurally simple, this

molecule serves as a critical "turn-key" substrate for palladium-catalyzed C–H activation

cascades, specifically in the synthesis of phenanthridin-6(5H)-ones—a scaffold ubiquitous in

isoquinoline alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors. This document

details its cheminformatic identity, robust synthetic protocols, and downstream utility in

heterocyclic construction.[1][2][3]

Part 1: Structural Identity & Cheminformatics
The molecule is an amide formed by the condensation of 2-iodobenzoic acid and 3-

methoxyaniline. Its strategic value lies in the ortho-iodine "handle" (Ring A) and the electron-

rich meta-methoxy group (Ring B), which dictates regioselectivity in downstream cyclizations.
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Property Value

IUPAC Name N-(3-methoxyphenyl)-2-iodobenzamide

Common Name 2-iodo-3'-methoxybenzanilide

CAS Registry Number 36684-48-7

Molecular Formula C₁₄H₁₂INO₂

Molecular Weight 353.16 g/mol

Canonical SMILES COc1cccc(NC(=O)c2ccccc2I)c1

InChI Key QKNUYMHMSQWIIF-UHFFFAOYSA-N

LogP (Predicted) ~3.5

H-Bond Donors/Acceptors 1 / 2

Structural Visualization
The structure consists of two aromatic rings linked by an amide bond. The high rotational

barrier of the amide bond (

) typically favors the trans (Z)-conformation in solution, placing the iodine and the methoxy ring
on opposite sides to minimize steric clash, though the iodine is primed for intramolecular attack.

Part 2: Synthetic Retrosynthesis & Methodology
The synthesis of 2-iodo-3'-methoxybenzanilide is most reliably achieved via an Acyl Chloride

Activation pathway. While coupling reagents (HATU/EDC) can be used, the acid chloride route

is preferred for scalability and cost-efficiency when working with simple halo-benzoic acids.

Retrosynthetic Logic
Disconnection: The amide (

) bond is the strategic disconnection point.

Synthons:
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Electrophile: 2-Iodobenzoyl chloride (generated in situ from 2-iodobenzoic acid).

Nucleophile: 3-Methoxyaniline (m-anisidine).

Synthesis Workflow Diagram
The following diagram outlines the conversion of precursors to the target benzanilide.
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Figure 1: Step-wise synthesis of 2-iodo-3'-methoxybenzanilide via acid chloride activation.

Part 3: Reactivity Profile & Applications
The primary utility of 2-iodo-3'-methoxybenzanilide is as a precursor for Phenanthridinones via

Palladium-catalyzed intramolecular C–H arylation.

The "Chemical Handle" Concept
The ortho-iodine atom is a weak C–I bond (

53 kcal/mol), making it highly susceptible to oxidative addition by Pd(0). Once the Pd(II)
species is formed, it can activate the C–H bond on the adjacent ring (Ring B).

Regioselectivity: The 3'-methoxy group directs the cyclization. Due to steric hindrance,

cyclization typically occurs at the para position relative to the methoxy group (leading to the 2-

methoxy-phenanthridinone) or ortho (leading to 4-methoxy), though para-cyclization is often

favored electronically and sterically in similar systems [1].

Mechanistic Pathway (Graphviz)
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Figure 2: Pd-catalyzed intramolecular cyclization mechanism (Heck-type) to form the

phenanthridinone core.

Part 4: Experimental Protocols
Protocol A: Synthesis of 2-iodo-3'-methoxybenzanilide
Rationale: This protocol uses the acid chloride method to ensure complete conversion of the

sterically encumbered 2-iodobenzoic acid.
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Materials:

2-Iodobenzoic acid (1.0 eq, 10 mmol)

Thionyl chloride (SOCl₂) (5.0 eq)

3-Methoxyaniline (1.1 eq)

Triethylamine (Et₃N) (2.0 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend 2-

iodobenzoic acid (2.48 g, 10 mmol) in SOCl₂ (5 mL). Add a catalytic drop of DMF.

Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear and gas evolution

(SO₂/HCl) ceases.

Evaporation: Cool and concentrate in vacuo to remove excess SOCl₂. Azeotrope with dry

toluene (2x) to ensure all traces of acid chloride are removed. The residue is the crude 2-

iodobenzoyl chloride.

Coupling: Dissolve the crude acid chloride in dry DCM (20 mL).

Addition: In a separate flask, dissolve 3-methoxyaniline (1.35 g, 11 mmol) and Et₃N (2.8 mL)

in DCM (20 mL). Cool to 0°C.

Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes.

Warm to room temperature and stir for 4 hours.

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted

amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Hexane/EtOAc 4:1).
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Validation Data:

¹H NMR (CDCl₃, 400 MHz): Expect a broad singlet (NH) ~7.8-8.0 ppm; Methoxy singlet ~3.8

ppm; Distinctive doublet for the proton ortho to Iodine on the benzoyl ring (~7.9 ppm).

Protocol B: Downstream Cyclization (Phenanthridinone
Synthesis)
Rationale: Demonstrates the utility of the molecule using a standard Pd(OAc)₂ catalytic system

[2].

Materials:

2-iodo-3'-methoxybenzanilide (0.5 mmol)

Pd(OAc)₂ (5 mol%)

Triphenylphosphine (PPh₃) (10 mol%) or PCy₃

Ag₂CO₃ or K₂CO₃ (2.0 eq)

DMA or DMF (Solvent)

Methodology:

Charge a pressure tube with the benzanilide (177 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg),

Ligand, and Base.

Add dry DMA (5 mL) under Argon atmosphere.

Seal and heat to 130°C for 12–24 hours.

Filter through Celite, concentrate, and purify via column chromatography.

Result: Formation of methoxy-substituted phenanthridin-6(5H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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